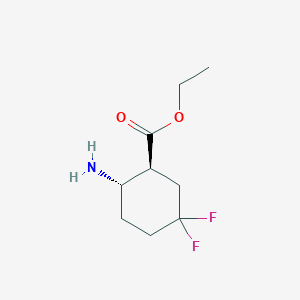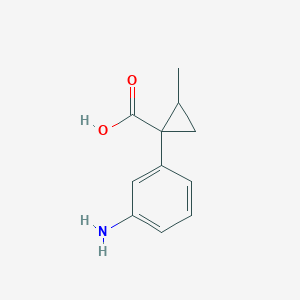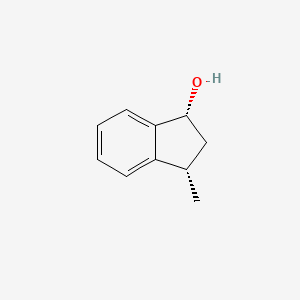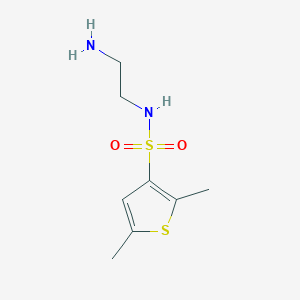
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide is a chemical compound that features a thiophene ring substituted with an aminoethyl group and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide typically involves the reaction of 2,5-dimethylthiophene with sulfonamide and aminoethyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the correct substitution pattern on the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect cellular pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in its silane functionality.
N-(2-aminoethyl)-1-aziridineethanamine: Shares the aminoethyl group but has an aziridine ring instead of a thiophene ring.
Uniqueness
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide is unique due to its combination of a thiophene ring with both aminoethyl and sulfonamide groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C8H14N2O2S2 |
|---|---|
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide |
InChI |
InChI=1S/C8H14N2O2S2/c1-6-5-8(7(2)13-6)14(11,12)10-4-3-9/h5,10H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
QWZMWMWWIFVKTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B13337405.png)
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13337412.png)
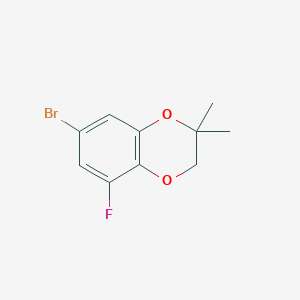
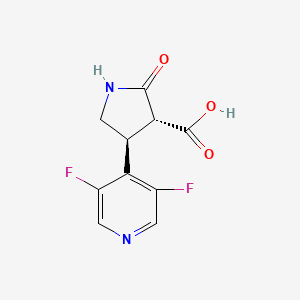
![Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13337431.png)

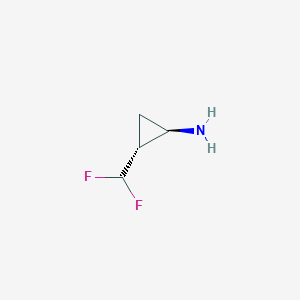
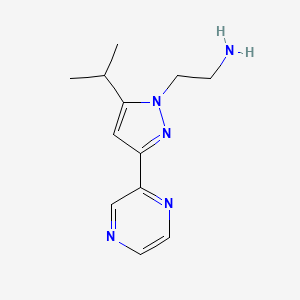
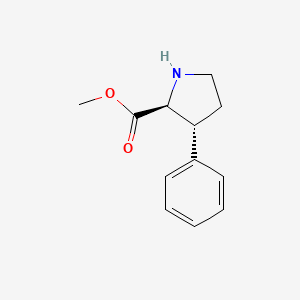
![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B13337463.png)
